(2-(3-Fluoropropoxy)-4-(trifluoromethoxy)phenyl)boronic acid
Overview
Scientific Research Applications
Optical Modulation and Sensing Applications
Phenyl boronic acids, including derivatives similar to the specified compound, have been utilized for optical modulation and saccharide sensing. For instance, phenyl boronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes demonstrated quenching of near-infrared fluorescence in response to saccharide binding, indicating their potential in biosensing applications (Mu et al., 2012).
Catalysis and Organic Synthesis
Boron Lewis acids, closely related to the compound , have been highlighted for their efficacy in catalyzing metal-free hydroboration of imines, a key reaction in organic synthesis. This illustrates the potential of such compounds to act as catalysts in synthesizing a variety of organic molecules (Yin et al., 2017).
Material Science and Polymer Chemistry
Boronic acids are integral in the development of novel materials. For example, they have been used to synthesize novel arylene ether polymers with high glass-transition temperatures, indicating their utility in creating materials with exceptional thermal stability (Huang et al., 2007).
Antibacterial Activity
Research on (trifluoromethoxy)phenylboronic acids has explored their antimicrobial properties, suggesting potential applications in developing antibacterial agents. These studies have shown how the physicochemical properties of boronic acids can be tailored for specific biological applications (Adamczyk-Woźniak et al., 2021).
Analytical Chemistry
Boronic acid derivatives have also been developed for use in analytical chemistry, such as in the sensing of fluoride ions, demonstrating the versatility of boronic acids in chemical detection and analysis (Wade & Gabbaï, 2009).
properties
IUPAC Name |
[2-(3-fluoropropoxy)-4-(trifluoromethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BF4O4/c12-4-1-5-18-9-6-7(19-10(13,14)15)2-3-8(9)11(16)17/h2-3,6,16-17H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASZZVXQTQBUID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)OCCCF)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BF4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(3-Fluoropropoxy)-4-(trifluoromethoxy)phenyl)boronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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